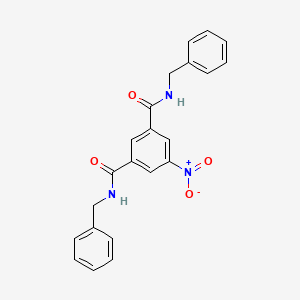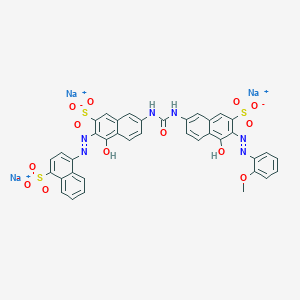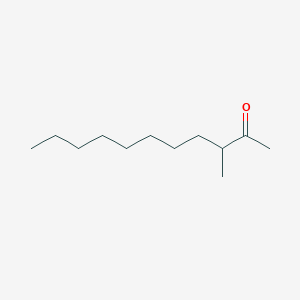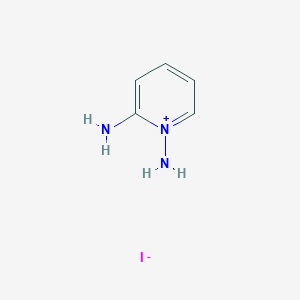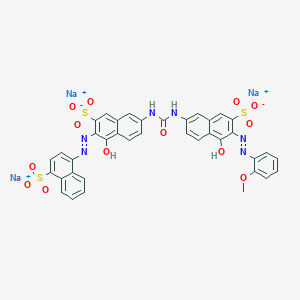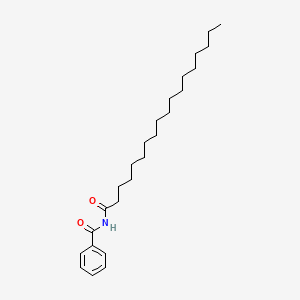![molecular formula C26H44N2O3 B14148519 n-[(2-Methoxyphenyl)carbamoyl]octadecanamide CAS No. 6947-54-2](/img/structure/B14148519.png)
n-[(2-Methoxyphenyl)carbamoyl]octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide: is a chemical compound with the molecular formula C26H45NO3 It is known for its unique structure, which includes a long octadecanamide chain and a 2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-[(2-Hydroxyphenyl)carbamoyl]octadecanamide.
Reduction: Formation of N-[(2-Methoxyphenyl)carbamoyl]octadecanamine.
Substitution: Formation of N-[(2-Substituted phenyl)carbamoyl]octadecanamide.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to cell death. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2-Methoxyphenyl)carbamoyl]benzoic acid: Similar structure but with a benzoic acid group instead of an octadecanamide chain.
N-[(2-Methoxyphenyl)carbamoyl]methylamine: Similar structure but with a methylamine group instead of an octadecanamide chain.
Uniqueness
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide is unique due to its long hydrophobic octadecanamide chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and surfactant formulations.
Propriétés
Numéro CAS |
6947-54-2 |
|---|---|
Formule moléculaire |
C26H44N2O3 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(29)28-26(30)27-23-20-18-19-21-24(23)31-2/h18-21H,3-17,22H2,1-2H3,(H2,27,28,29,30) |
Clé InChI |
WJBJHSKWTNKJNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
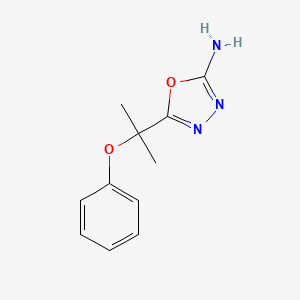
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
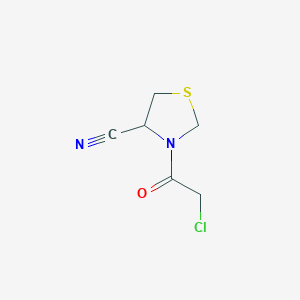
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)

